Oxazepam hemisuccinate, (-)-
CAS No.: 68946-52-1
Cat. No.: VC0538367
Molecular Formula: C19H15ClN2O5
Molecular Weight: 386.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68946-52-1 |
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Molecular Formula | C19H15ClN2O5 |
Molecular Weight | 386.8 g/mol |
IUPAC Name | 4-[[(3R)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24)/t19-/m1/s1 |
Standard InChI Key | UCUOKZUJHTYPJT-LJQANCHMSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C2=N[C@@H](C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O |
SMILES | C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O |
Appearance | Solid powder |
Introduction
Structural and Chemical Properties
(-)-Oxazepam hemisuccinate (C₁₉H₁₅ClN₂O₅) is the levorotatory enantiomer of oxazepam conjugated with succinic acid. Its molecular structure features a 1,4-benzodiazepine core substituted with a chlorine atom at position 7, a phenyl group at position 5, and a hemisuccinate ester at position 3 (Figure 1) . The compound’s stereochemistry is defined by the (R)-configuration at the chiral center, distinguishing it from its dextrorotatory counterpart .
Key physicochemical properties:
The hemisuccinate moiety enhances water solubility, facilitating oral bioavailability compared to the parent oxazepam .
Synthesis and Manufacturing
Recent advances in synthesis prioritize green chemistry principles. A 2021 Chinese patent (CN114989102B) outlines a three-step route starting from diazepam precursors :
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Hydrolysis: Diazepam undergoes selective hydrolysis to yield nordazepam.
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Esterification: Nordazepam reacts with succinic anhydride under mild acidic conditions.
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Chiral resolution: Racemic oxazepam hemisuccinate is separated via fractional crystallization using (R)-mandelic acid .
Pharmacokinetic Profile
Data from clinical studies reveal dose-dependent pharmacokinetics (Table 1) :
Table 1: Pharmacokinetic Parameters of (-)-Oxazepam Hemisuccinate
Parameter | 15 mg Dose | 10 mg TID Regimen |
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Cₘₐₓ (ng/mL) | 268 | 288 |
AUC (ng·h/mL) | - | 4,737 |
T₁/₂ (hours) | 5.7 | - |
Protein Binding (%) | 5.1 | 2.0 |
The short half-life (5.7 hours) and low protein binding (2–5%) enable rapid clearance, minimizing accumulation risks . Metabolism primarily involves UGT2B15-mediated glucuronidation, with 21% excreted unchanged in feces .
Clinical Applications and Efficacy
Anxiety and Alcohol Withdrawal
As a GABAₐ receptor potentiator, (-)-oxazepam hemisuccinate alleviates anxiety symptoms with an 8.2-hour mean half-life, balancing efficacy and tolerability . A double-blind trial (n=41) demonstrated superiority over oxazepam alone in managing gastrointestinal disorders when combined with hexadiphane (3.2 mg), achieving 83% symptom reduction versus 67% for monotherapy .
Enantiomer-Specific Effects
Chiral discrimination studies using methylated β-cyclodextrins (β-CDs) reveal:
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DIMEB (heptakis-2,6-di-O-methyl-β-CD) stabilizes the (-)-enantiomer, reducing hydrolysis to 11% over 6 hours versus 48% with native β-CD .
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NMR data indicate deeper inclusion of the phenyl group into DIMEB’s hydrophobic cavity, enhancing complex stability .
Analytical Characterization
Spectroscopic Methods
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¹H/¹³C NMR: Assignments confirm ester linkage integrity and chiral center retention .
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Mass Spectrometry: Predicted CCS values for adducts range from 183.4 Ų ([M+H]⁺) to 194.8 Ų ([M+Na]⁺) .
Regulatory and Patent Landscape
The compound is protected under CN114989102B (2021–2041), emphasizing its synthetic novelty . Regulatory filings highlight its classification as a Schedule IV controlled substance in the U.S. due to abuse potential .
Future Directions
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Formulation Optimization: Cyclodextrin complexes (e.g., DIMEB) could enhance stability and bioavailability .
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Enantiomer-Specific Trials: Comparative studies against (+)-oxazepam hemisuccinate may reveal differential neurotoxicity profiles.
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Green Synthesis Scalability: Pilot-scale validation of the patented route is needed for industrial adoption .
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